

physical and chemical properties of N-Ethyl-Nnitroso-1-propanamine-d4

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Compound of Interest

N-Ethyl-N-nitroso-1-propanamined4

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An In-depth Technical Guide to N-Ethyl-N-nitroso-1-propanamine-d4

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of **N-Ethyl-N-nitroso-1-propanamine-d4**. This deuterated N-nitrosamine is a critical analytical standard for researchers, scientists, and drug development professionals engaged in the study of nitrosamine impurities and their metabolism.

Core Physical and Chemical Properties

N-Ethyl-N-nitroso-1-propanamine-d4 is the deuterium-labeled form of N-Ethyl-N-nitroso-1-propanamine. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as GC-MS or LC-MS.[1] It is a derivative of the well-known carcinogen N-Nitrosodiethylamine and is primarily used in research settings for spiking and recovery experiments to ensure the accuracy of analytical methods.[2][3]

Table 1: General and Physical Properties of **N-Ethyl-N-nitroso-1-propanamine-d4** and its Non-Deuterated Analog



Property	N-Ethyl-N-nitroso-1- propanamine-d4	N-Ethyl-N-nitroso-1- propanamine (for comparison)
Molecular Formula	C ₅ H ₈ D ₄ N ₂ O	C5H12N2O[4][5][6][7]
Molecular Weight	120.19 g/mol	116.16 g/mol [4][5]
CAS Number	2733722-83-1	25413-61-0[4][5][6][7]
Appearance	Not explicitly stated, likely a yellow liquid	Clear slightly yellow liquid[8]
Boiling Point	Data not available	Est. 217.23°C (for Ethylisopropylnitrosamine)[9]
Melting Point	Data not available	Data not available
Solubility	10 mM in DMSO[10]	Data not available
Storage Conditions	2-8°C Refrigerator for long- term storage[3][11]	Store in freezer, under -20°C (for Ethylisopropylnitrosamine) [9]

Experimental Protocols

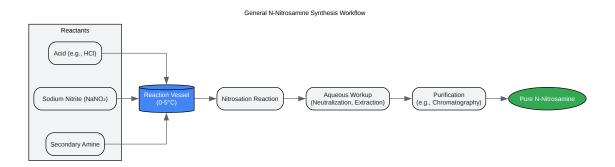
Detailed experimental protocols for the specific synthesis of **N-Ethyl-N-nitroso-1- propanamine-d4** are not readily available in the public domain. However, general methods for the synthesis of N-nitrosamines and deuterated amines can be adapted. The following protocols are generalized procedures intended for qualified researchers and must be performed with appropriate safety precautions due to the potential carcinogenicity of N-nitrosamines.

Synthesis of N-Nitrosamines (General Protocol)

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Workflow for General N-Nitrosamine Synthesis





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Caption: A generalized workflow for the synthesis of N-nitrosamines.

Methodology:

- Dissolution: Dissolve the secondary amine precursor (in this case, N-ethyl-1-propanamined4) in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0-5°C in an ice bath.
- Nitrosating Agent Preparation: In a separate vessel, prepare an aqueous solution of sodium nitrite.
- Addition: Slowly add the sodium nitrite solution to the stirred amine solution. Following this, add a dilute acid (e.g., hydrochloric acid) dropwise to the reaction mixture. The acidic conditions facilitate the formation of the active nitrosating species.



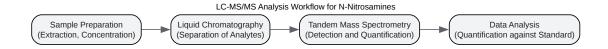
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).
- Quenching and Extraction: Once the reaction is complete, carefully neutralize the excess acid with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the N-nitrosamine into an organic solvent.
- Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent like sodium sulfate.
- Purification: After removing the drying agent by filtration, concentrate the organic solvent under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure N-nitrosamine.

Analytical Methods for N-Nitrosamine Quantification

The quantification of trace levels of N-nitrosamines in various matrices is crucial. LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

Workflow for LC-MS/MS Analysis of N-Nitrosamines

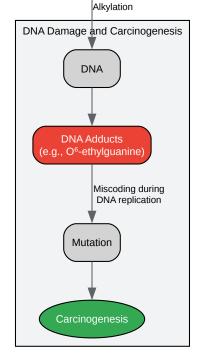






Metabolic Activation Cytochrome P450 (e.g., CYP2E1) N-Nitrosodiethylamine (NDEA) $\alpha\text{-Hydroxylation}$ Unstable α -hydroxy NDEA Spontaneous decomposition Ethyldiazonium Ion

Metabolic Activation of NDEA and DNA Adduct Formation



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